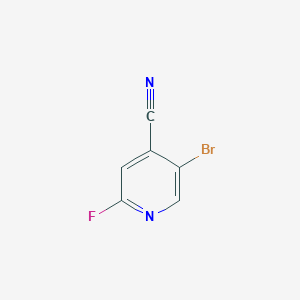

5-Bromo-2-fluoroisonicotinonitrile

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. nih.gov The incorporation of halogen atoms, such as fluorine and bromine, into the pyridine ring significantly influences the molecule's properties. Halogens can alter the electronic nature of the pyridine ring, enhance binding affinity to biological targets, and improve metabolic stability, all of which are crucial for drug design. acs.orgpharmablock.com

The pyridine nucleus is a common feature in over 7,000 existing drug molecules due to its ability to form hydrogen bonds, its water solubility, and its stability. nih.govnih.gov Halogenated pyridines, in particular, have been instrumental in the discovery of a broad spectrum of therapeutic agents. nih.gov The presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein target. acs.orgpharmablock.com This has made halogenated scaffolds, including those based on pyridine, a focus of research in drug discovery. pharmablock.comdovepress.com

Overview of Key Research Avenues for 5-Bromo-2-fluoroisonicotinonitrile

The unique arrangement of functional groups in this compound allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, while the fluorine atom can be displaced through nucleophilic aromatic substitution. ossila.com The nitrile group can also be converted into other functional groups.

This versatility has led to its use as a key intermediate in the synthesis of various compounds. For instance, a related compound, 5-bromo-2-fluorobenzonitrile (B68940), is a crucial intermediate in the synthesis of the antigout drug Febuxostat. google.com While direct research on the applications of this compound is still emerging, its structural similarity to other important building blocks suggests its potential in the development of new pharmaceuticals. The ability to selectively modify different positions on the pyridine ring makes it an attractive starting material for creating libraries of novel compounds for drug screening and other research purposes.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1256821-83-6 |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 201.00 g/mol |

| SMILES | N#CC1=C(F)N=CC(Br)=C1 |

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHQEYJHTALMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Fluoroisonicotinonitrile

Strategies for the De Novo Construction of the 5-Bromo-2-fluoroisonicotinonitrile Core

The synthesis of this compound can be approached through the strategic modification of pre-existing heterocyclic structures. This often involves a sequence of reactions to introduce the required functional groups onto the pyridine (B92270) ring.

Precursor-Based Synthesis Routes from Related Heterocycles

A common strategy for synthesizing this compound begins with a more readily available substituted pyridine. For instance, a synthetic route can be envisioned starting from 2,5-dibromopyridine. A dependable, high-yield palladium-catalyzed cyanation procedure has been developed for aryl bromides, which could be applied to selectively replace one of the bromine atoms with a cyano group. researchgate.net The choice of solvent and reaction conditions is critical to control the regioselectivity of such reactions. researchgate.net

Another potential precursor is 5-bromonicotinamide. Treatment of this compound with a dehydrating agent like phosphorus oxychloride can yield the corresponding nitrile, 5-bromonicotinonitrile. researchgate.net Subsequent fluorination would then be required to arrive at the target molecule.

Regioselective Introduction of Halogen Functionalities (Bromination and Fluorination)

The precise placement of halogen atoms on the pyridine ring is a key challenge in the synthesis of this compound. Bromination of pyridine derivatives can be achieved using various brominating agents. For example, a method for the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) involves the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid. google.com This suggests that a similar approach could be adapted for the bromination of a 2-fluoroisonicotinonitrile precursor.

Fluorination reactions are often more challenging. A synthesis method for 5-bromo-2-fluoropyrimidine (B1268855) involves the treatment of 2-hydroxy-5-bromopyrimidine with a fluorinating agent. google.com This highlights a potential route where a hydroxyl group on the pyridine ring is replaced by fluorine.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Green Chemistry Principles in Chemical Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. chemijournal.comnih.gov This can be achieved through various strategies, including the use of greener solvents, catalysts, and reaction conditions. chemijournal.com For example, one-pot synthesis and multicomponent reactions are highly desirable as they reduce the number of purification steps and minimize waste. nih.gov

The application of green chemistry principles to the synthesis of this compound could involve exploring catalytic systems that are more environmentally benign than traditional heavy metal catalysts. Furthermore, developing reaction pathways that proceed under milder conditions with higher atom economy would be a significant advancement. chemijournal.com

Performing reactions in the absence of a solvent, or in a solvent-free environment, is a key principle of green chemistry. This approach can significantly reduce the environmental impact of a chemical process by eliminating solvent waste. chemijournal.com For instance, a patent describes a synthesis of 5-bromo-2-fluorobenzonitrile where the bromination step is carried out in concentrated sulfuric acid, which can be recycled and reused multiple times, thereby reducing waste. google.com While not entirely solvent-free, this demonstrates a move towards more sustainable practices. Research into solid-state reactions or reactions under high-pressure, solvent-free conditions could offer even greener alternatives for the synthesis of this compound.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the application of this technology to related compounds suggests its potential. For instance, microwave irradiation has been successfully employed in the Suzuki-Miyaura and Ullmann type homocoupling reactions of other brominated pyridine derivatives, significantly reducing reaction times compared to conventional heating. researchgate.net Similarly, the use of microwave radiation has been shown to be effective in the palladium-catalyzed C-H activation and functionalization of porphyrins, another class of heterocyclic compounds. mdpi.com These examples indicate that synthetic steps towards this compound or its subsequent reactions could likely be optimized through microwave heating, leading to more efficient processes.

Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in modern synthetic design. chemicalbook.comrsc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. rsc.orgbuecher.de

Catalytic Transformations

The presence of C-Br and C-F bonds, along with reactive C-H positions on the pyridine ring, makes this compound an excellent substrate for a variety of catalytic transformations.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. organic-chemistry.orgyoutube.com Due to the differential reactivity of the C-Br and C-F bonds, this compound is a prime candidate for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards palladium catalysts than the more robust C-F bond.

Studies on the closely related 5-bromo-2-fluoropyridine (B45044) have demonstrated that the bromine substituent is preferentially targeted in palladium-catalyzed C-C and C-N coupling reactions. ossila.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes efficient Suzuki cross-coupling with various arylboronic acids at the bromine position. nih.gov Similarly, 2-bromo-5-fluoropyridine (B41290) can be coupled with phenylboronic acid and p-tolylboronic acid to yield the corresponding 2-aryl-5-fluoropyridines. sigmaaldrich.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂, and a base. nih.govnih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with Related Bromofluoropyridines

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | N-(5-aryl-2-methylpyridin-3-yl)acetamide | Moderate to good | nih.gov |

| 2-bromo-5-fluoropyridine | Phenylboronic acid | Not specified | 5-fluoro-2-phenylpyridine | Not specified | sigmaaldrich.com |

| 2-bromo-5-fluoropyridine | p-Tolylboronic acid | Not specified | 5-fluoro-2-(p-tolyl)pyridine | Not specified | sigmaaldrich.com |

| 2-bromopyridine | Arylboronic acids | Pd(OAc)₂, ligand-free | 2-arylpyridines | Not specified | researchgate.net |

These findings strongly suggest that this compound would readily participate in Suzuki cross-coupling reactions at the C-Br position, allowing for the introduction of a wide range of aryl and heteroaryl substituents while preserving the C-F bond for potential subsequent transformations.

C-H Activation Methodologies

Direct C-H bond activation has emerged as a step-economic alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnsf.gov For a molecule like this compound, the pyridine ring presents several C-H bonds that could potentially be functionalized. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of adjacent C-H bonds. acs.org

Research on the C-H activation of pyridines has shown that transition metals like iridium and rhodium can effectively catalyze this transformation. acs.org For example, iridium complexes have been used for the borylation of diaryl porphyrins at the β-position, where the introduction of the iridium(III) at the C-H bond is the rate-determining step. mdpi.com Palladium catalysts are also widely used for the C-H arylation of arenes and heteroarenes. mdpi.com The regioselectivity of C-H activation in this compound would be influenced by the electronic effects of the bromo, fluoro, and cyano substituents, as well as the directing effect of the pyridine nitrogen.

Photoredox Catalysis in Organic Transformations

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govresearchgate.net This methodology often involves the generation of radical intermediates through single-electron transfer processes. For this compound, photoredox catalysis could potentially be used to activate the C-Br bond or to engage the isonitrile group in radical additions.

Most photoredox catalysts rely on heavy atoms like iridium and ruthenium to promote the formation of long-lived triplet excited states, which are beneficial for electron transfer reactions. nih.gov However, there is a growing interest in developing catalysts based on earth-abundant metals or even metal-free organic dyes. frontiersin.org For instance, the atom transfer radical addition (ATRA) reaction between bromomalonate and methyl 5-hexenoate can be catalyzed by dibenzoBODIPY-based dyads under visible light irradiation. chemrxiv.org Given that this compound contains a C-Br bond, it is plausible that it could undergo similar photoredox-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds.

Metal-Free C-F and C-Br Bond Activation Strategies

The development of metal-free methods for the activation of strong carbon-halogen bonds is a significant goal in sustainable chemistry, as it avoids the use of expensive and potentially toxic transition metals. tib.euresearchgate.net

Metal-Free C-F Bond Activation: The C-F bond is the strongest single bond in organic chemistry, and its activation typically requires harsh conditions. rsc.org However, recent advances have shown that the C-F bond in electron-deficient systems like fluoropyridines can be activated under milder, metal-free conditions. tib.euresearchgate.net Strategies for metal-free C-F bond activation include the use of strong bases, Lewis acids, or a combination of silylboronates and a base. researchgate.netresearchgate.net For example, the amination of 2-fluoropyridine (B1216828) can be achieved with lithium amides at room temperature. researchgate.net The reaction is believed to proceed via coordination of the lithium ion to the pyridine nitrogen, which activates the ortho C-F bond towards nucleophilic attack. researchgate.net This suggests that the C-F bond in this compound could be selectively functionalized using metal-free nucleophilic aromatic substitution reactions.

Metal-Free C-Br Bond Activation: While less common than metal-catalyzed approaches, metal-free methods for C-Br bond functionalization are also being explored. For instance, metal-free C5-H bromination of quinolines has been developed using N-bromosuccinimide (NBS) as the bromine source, followed by one-pot cross-coupling reactions. researchgate.net Although this is a C-H functionalization, it demonstrates the potential for manipulating bromine chemistry on heterocyclic rings without transition metals.

Derivatization and Functionalization Strategies of this compound

The strategic placement of the bromo, fluoro, and cyano groups on the isonicotinonitrile framework provides multiple reaction sites, enabling sequential and regioselective transformations. This allows for the systematic construction of complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring. In the case of this compound, the fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of its synthetic utility.

The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The presence of strong electron-withdrawing groups, such as the nitrile and the ring nitrogen, stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of derivatives. For instance, phenols can displace the fluoride (B91410) to form aryloxy-substituted pyridines. nih.gov Similarly, amines and other nitrogen-based nucleophiles can be introduced at the 2-position.

| Nucleophile | Product | Reaction Conditions |

| Phenols | 5-Bromo-2-aryloxyisonicotinonitriles | Varies, often with a base |

| Amines | 5-Bromo-2-aminoisonicotinonitriles | Varies |

| Thiols | 5-Bromo-2-thioetherisonicotinonitriles | Varies |

This table provides illustrative examples of nucleophilic aromatic substitution reactions.

Directed ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org In this compound, both the fluorine atom and the nitrile group can potentially act as DMGs.

The process typically involves treating the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures to form a lithiated intermediate. uwindsor.caharvard.edu This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

The relative directing ability of the fluorine versus the nitrile group would influence the site of metalation. The fluorine atom is considered a moderate directing group, while the nitrile group is a stronger one. organic-chemistry.org Therefore, metalation is expected to occur preferentially at the position ortho to the nitrile group.

| Electrophile | Introduced Functional Group |

| Alkyl halides | Alkyl |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide | Carboxylic acid |

| Iodine | Iodo |

This table showcases potential electrophiles for quenching the lithiated intermediate.

Halogen Exchange Reactions (e.g., Fluorine-Bromine Exchange)

Halogen exchange reactions, such as the Finkelstein reaction, provide a means to replace one halogen with another. wikipedia.org In the context of this compound, this could involve the exchange of either the bromine or the fluorine atom. The aromatic Finkelstein reaction, which involves the exchange of halogens on an aromatic ring, is often catalyzed by transition metals like copper or nickel. wikipedia.orgnih.gov

These reactions are typically equilibrium processes, and the outcome can be influenced by the reaction conditions and the relative solubility of the halide salts. wikipedia.org For instance, using a large excess of a halide salt can drive the reaction towards the desired product.

While the direct exchange of fluorine for bromine or vice versa on this specific molecule is not extensively documented in readily available literature, the principles of halogen exchange on haloaromatic compounds are well-established. science.govgoogle.com Such transformations would offer an alternative route to novel halogenated pyridine derivatives.

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net This adds another layer of synthetic flexibility to derivatives of this compound.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

| Reagent/Condition | Resulting Functional Group |

| H3O+ or OH-, heat | Carboxylic acid or Amide |

| LiAlH4 or H2/catalyst | Primary amine |

| R-MgBr then H3O+ | Ketone |

| Azides | Tetrazole |

This table summarizes key transformations of the nitrile group.

Introduction of Diverse Chemical Moieties onto the Pyridine Scaffold

The combination of the reactions described above allows for the introduction of a wide array of chemical moieties onto the this compound scaffold. For example, a nucleophilic aromatic substitution can be followed by a transformation of the nitrile group, or a directed ortho-metalation can be performed on a previously functionalized derivative.

This stepwise functionalization enables the synthesis of highly substituted and complex pyridine derivatives. The bromine atom also serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, further expanding the synthetic possibilities.

The ability to selectively modify each position of the pyridine ring makes this compound a valuable starting material for the synthesis of new compounds with potential applications in various fields of chemical research.

Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Fluoroisonicotinonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of 5-Bromo-2-fluoroisonicotinonitrile and for tracking its transformation during chemical reactions. Each method offers a unique window into the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. organicchemistrydata.org

For this compound, the pyridine (B92270) ring protons are expected to show distinct signals in the aromatic region of the ¹H NMR spectrum. The electron-withdrawing effects of the fluorine, bromine, and nitrile substituents significantly influence the chemical shifts of the remaining ring protons. Specifically, the proton at position 6 (adjacent to the fluorine) and the proton at position 3 would appear as distinct doublets due to coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show six distinct signals corresponding to the four carbons of the pyridine ring, the carbon of the nitrile group, and the carbon bonded to bromine. The chemical shifts are influenced by the electronegativity of the attached groups, with the carbon attached to fluorine (C2) and the nitrile carbon (C4-CN) being particularly notable. The carbon atoms directly bonded to electronegative halogens (C2 and C5) will exhibit characteristic shifts.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. biophysics.org For this compound, a single resonance is expected. Its chemical shift provides a sensitive probe for substitution on the pyridine ring. rsc.org Coupling between the ¹⁹F nucleus and the adjacent ¹H and ¹³C nuclei can also be observed, providing further structural confirmation. In derivatives, changes in the substitution pattern on the ring lead to predictable changes in the ¹⁹F chemical shift. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₂BrFN₂), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) where two peaks of almost equal intensity are separated by two mass units. libretexts.orgdocbrown.info

Tandem mass spectrometry (MS/MS or MSⁿ) is used to establish fragmentation patterns, which helps to confirm the structure. The fragmentation of this compound under electron impact would likely proceed through several key pathways:

Loss of Br•: Cleavage of the C-Br bond would result in a significant fragment ion.

Loss of CN group: Expulsion of the nitrile group as a radical or molecule is a common fragmentation pathway for aromatic nitriles.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

These fragmentation patterns provide a structural fingerprint, confirming the arrangement of the substituents on the pyridine core. raco.catmiamioh.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. up.ac.zafiveable.me These techniques are complementary and provide characteristic "fingerprints" based on the functional groups present in the molecule. nih.gov

Key expected vibrational frequencies for this compound are summarized below. These assignments are based on data from structurally similar compounds, such as 5-bromo-2-nitropyridine (B47719) and other substituted pyridines. nih.govresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| C≡N (Nitrile) | Stretching | 2240 - 2220 | IR, Raman |

| C-F (Aryl-Fluoride) | Stretching | 1300 - 1200 | IR |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | IR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-Br | Stretching | 700 - 500 | IR, Raman |

The C≡N stretching vibration is particularly characteristic and appears as a sharp, intense band in the IR spectrum. The various stretching and bending modes of the pyridine ring are sensitive to the substitution pattern, and their exact positions can help confirm the structure. nih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. msu.edu Aromatic compounds like this compound are expected to exhibit strong absorption bands in the ultraviolet region. researchgate.net The pyridine ring, being a π-conjugated system, is the primary chromophore. The presence of substituents like bromine, fluorine, and the nitrile group can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. researchgate.net Studies on related compounds like 2-(bromoacetyl)benzo(b)furan show that halogenation and conjugation significantly influence the electronic spectra. nih.gov The absorption spectrum would likely feature intense bands below 300 nm, characteristic of π→π* transitions within the substituted aromatic ring.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoroisonicotinonitrile

Quantum Mechanical Studies

Quantum mechanical calculations offer a foundational approach to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the optimized geometry, vibrational frequencies, and various electronic properties. For 5-Bromo-2-fluoroisonicotinonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure. nih.gov

These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results would confirm the planarity of the pyridine (B92270) ring and provide precise values for the C-Br, C-F, and C-C≡N bonds. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity. nih.gov

Table 1: Illustrative Geometrical Parameters for this compound Predicted by DFT Note: This data is illustrative of typical DFT output and not from a specific published study on this exact molecule.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C2-F | 1.34 Å |

| Bond Length | C5-Br | 1.90 Å |

| Bond Length | C4-C≡N | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | F-C2-N1 | 118.5° |

| Bond Angle | Br-C5-C6 | 120.2° |

| Bond Angle | C3-C4-C≡N | 121.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's stability and reactivity.

Table 2: Illustrative FMO Properties and Reactivity Descriptors for this compound Note: This data is illustrative and represents typical values derived from quantum chemical calculations.

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Chemical Hardness | η | (I - A) / 2 | 2.55 |

| Electronegativity | χ | (I + A) / 2 | 4.30 |

| Electrophilicity Index | ω | χ² / (2η) | 3.62 |

Computational methods are invaluable for predicting the acid dissociation constant (pKa), which quantifies the acidity of a molecule. nih.gov For this compound, the primary site of protonation is the nitrogen atom of the pyridine ring. The pKa value determines the extent to which this nitrogen is protonated at a given pH, a critical factor influencing solubility, membrane permeability, and binding interactions in biological systems. columbia.edu

Accurate pKa prediction requires calculating the free energy change (ΔG) of the deprotonation reaction in a solvent, typically water. mdpi.com This is often achieved using quantum chemical methods combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). peerj.comresearchgate.net The calculation involves optimizing the geometries of both the protonated and deprotonated forms of the molecule and then computing their free energies in solution. The pKa is derived from the calculated ΔG of the reaction. mdpi.com

Molecular Dynamics and Reaction Mechanism Studies

While quantum mechanics describes the static properties of molecules, molecular dynamics and reaction mechanism studies explore their behavior over time and during chemical transformations.

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. escholarship.org For this compound, this could involve studying nucleophilic aromatic substitution reactions at the positions occupied by the fluorine or bromine atoms.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a rigid, planar molecule like this compound, the conformational flexibility is limited. The pyridine ring itself is aromatic and thus has a fixed planar structure.

The primary source of any minor flexibility would be the rotation of the cyano (-C≡N) group relative to the ring. However, this group is linear, and its rotation around the C4-C bond has a very low energy barrier and does not lead to distinct, stable conformers. Therefore, computational analysis would primarily serve to confirm that the lowest energy state is the planar conformation. For more complex molecules, this type of analysis is critical for identifying the most stable, biologically active shape. nau.edu

Predictive Modeling for Molecular Design and Optimization

In modern drug discovery, predictive computational modeling serves as a cornerstone for the rational design and optimization of novel therapeutic agents. These in silico techniques allow researchers to simulate, analyze, and predict the behavior of small molecules, thereby prioritizing candidates with the highest potential for biological activity and desirable pharmacokinetic properties. For a scaffold such as this compound, which belongs to the pyridine class of heterocycles prevalent in medicinal chemistry, these methods are invaluable for exploring its potential as a building block for targeted inhibitors. researchgate.netdovepress.comresearchgate.net The application of computational tools enables the efficient navigation of vast chemical spaces to identify and refine lead compounds.

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a small molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling is a powerful tool used in drug design to identify the crucial functionalities required for a compound's activity and to screen for novel molecules possessing these features. dovepress.comijpsr.comdergipark.org.tr For this compound, its distinct structural motifs—a pyridine ring, a nitrile group, and halogen atoms—provide a unique combination of potential interaction points. The key pharmacophoric features of this scaffold would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the nitrile group and the fluorine atom are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Features (AR/HY): The pyridine ring itself serves as a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Halogen Bond Donor: The bromine atom can potentially act as a halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-receptor binding.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com The process involves analyzing a collection of active compounds to deduce the common chemical features responsible for their biological effects.

The workflow for generating a ligand-based pharmacophore model for derivatives of this compound would typically proceed as follows:

Training Set Selection: A structurally diverse set of active compounds, all presumably sharing a common binding mechanism, is compiled. These compounds would incorporate the this compound core.

Conformational Analysis: For each molecule in the training set, a range of low-energy 3D conformations is generated to ensure that the biologically relevant conformation is included.

Feature Mapping and Alignment: Pharmacophoric features (like HBAs, aromatic rings, etc.) are identified for all conformations of each molecule. The molecules are then superimposed in 3D space to find a common arrangement of these features that is shared among the most active compounds.

Hypothesis Generation: Based on the common-feature alignments, several pharmacophore hypotheses are generated. mdpi.com Each hypothesis consists of a unique 3D arrangement of features. These models are then scored and ranked based on how well they map the most active compounds while excluding the inactive ones. For instance, a study on pyridine-3-carbonitriles utilized this approach to develop a statistically significant pharmacophore model for vasorelaxant agents. rsc.org

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based pharmacophore model can be developed. dergipark.org.trnih.gov This approach identifies the key interaction points within the target's binding site that are crucial for ligand recognition.

The process involves:

Target Preparation: The 3D structure of the target protein, often in complex with a known ligand, is obtained from a repository like the Protein Data Bank (PDB).

Binding Site Analysis: The active site is analyzed to map all potential interactions a ligand could form with the surrounding amino acid residues. This includes identifying hydrogen bond donors and acceptors, hydrophobic regions, and charged groups within the pocket.

Feature Generation: Based on this analysis, pharmacophoric features are placed at optimal locations within the binding site. For example, a hydrogen bond donor feature would be placed to complement a carbonyl oxygen of a key residue in the protein backbone.

Model Refinement: The resulting model represents the ideal spatial arrangement of features for a high-affinity ligand. This model can be used to explain the binding mode of known inhibitors or to screen for new ones that fit these interaction requirements. This strategy has been effectively used in the design of inhibitors for targets like cytochrome P450 (CYP) 1B1, where a pyridine moiety was introduced into a steroidal scaffold to create a favorable interaction with the heme group in the active site. nih.gov

Validation is a critical step to ensure that a generated pharmacophore model can reliably distinguish between active and inactive compounds. ijrpr.comresearchgate.net A robust model should enrich a database with active molecules while filtering out inactives. Common validation methods include:

Test Set Validation: The model is used to screen a separate list of known active and inactive compounds (the test set) that were not used in its creation. A successful model will identify a high percentage of the actives and a low percentage of the inactives. nih.gov

Decoy Set Screening: The model's ability to retrieve a small set of active compounds from a large database of "decoy" molecules (compounds with similar physicochemical properties but different topology) is assessed.

Statistical Validation (Fischer's Randomization Test): This method assesses the statistical significance of the pharmacophore model by comparing its performance to models generated from randomized activity data.

The performance of a pharmacophore model is quantified using several metrics, often derived from a confusion matrix that categorizes screened compounds as true positives, false positives, true negatives, and false negatives.

| Metric | Formula | Description |

| Sensitivity | TP / (TP + FN) | The ability to correctly identify active compounds. |

| Specificity | TN / (TN + FP) | The ability to correctly reject inactive compounds. |

| Enrichment Factor (EF) | (Hits_active / N_hits) / (Total_active / N_total) | The ratio of active compounds found in a subset of the database compared to a random selection. |

| Goodness of Hit (GH) Score | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] | A scoring function that considers the number of actives in the database (A), total hits (Ht), actives in the hit list (Ha), and total molecules in the database (D). |

TP = True Positives, FN = False Negatives, TN = True Negatives, FP = False Positives

Additionally, the Receiver Operating Characteristic (ROC) curve is a graphical plot that illustrates the diagnostic ability of a model by plotting the true positive rate against the false positive rate at various threshold settings. nih.gov The Area Under the Curve (AUC) provides an aggregate measure of performance across all possible classification thresholds.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. dovepress.comnih.gov A validated pharmacophore model serves as an excellent query for this process.

The typical virtual screening workflow using a pharmacophore model derived from the this compound scaffold would be:

Database Preparation: A large compound library, such as the ZINC database, is selected. The 3D conformations for each molecule in the library are generated.

Pharmacophore Screening: The pharmacophore model is used as a 3D query to rapidly screen the database. Only molecules that can match the pharmacophoric features in the correct spatial arrangement are retained as "hits". For example, a search of the National Cancer Institute (NCI) 3D database using a pyridine-based pharmacophore model identified over 1,000 potential hits for the dopamine transporter. mdma.ch

Filtering and Prioritization: The initial hit list is often large and is further refined. This involves applying computational filters, such as:

Drug-likeness Filters: Rules like Lipinski's Rule of Five are used to remove compounds with poor physicochemical properties that are likely to lead to issues with absorption, distribution, metabolism, and excretion (ADME).

Novelty and Diversity Analysis: Hits are analyzed to prioritize novel chemical scaffolds over those that are already well-documented.

Visual Inspection: The remaining hits are visually inspected to remove molecules with reactive functional groups or those that exhibit poor geometric fit to the pharmacophore.

This hierarchical approach efficiently reduces a vast library of millions of compounds to a manageable number of high-priority candidates for subsequent, more computationally intensive analysis like molecular docking. nih.govamanote.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net It is used to refine the hits obtained from virtual screening and to gain detailed insight into the specific molecular interactions that stabilize the ligand-receptor complex.

For a compound like this compound, a docking simulation would involve:

Preparation of Structures: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The 3D structure of the ligand is also prepared and its charges are assigned.

Binding Site Definition: A "grid box" is defined around the active site of the protein, specifying the search space for the docking algorithm.

Docking and Scoring: The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the lowest energy scores indicating more favorable binding. mdpi.com

Interaction Analysis: The top-ranked poses are analyzed to understand the specific interactions between the ligand and the protein. For this compound derivatives, this would involve identifying:

Hydrogen bonds between the nitrile or fluorine atoms and residues like Asp, Glu, or backbone amides.

Hydrophobic interactions involving the pyridine ring and nonpolar residues like Leu, Val, or Ala.

Halogen bonds between the bromine atom and electron-rich atoms like backbone carbonyl oxygens.

π-π stacking between the pyridine ring and aromatic residues like Phe, Tyr, or Trp.

Docking studies on nicotinonitrile derivatives have successfully predicted interactions with target enzymes, providing a basis for understanding their biological activity. nih.govnih.gov In some cases, where the ligand is designed to form a permanent bond with the target, covalent docking methods are employed to model the formation of this bond with a specific reactive residue, such as cysteine. nih.govnih.gov

The results of molecular docking provide a structural basis for a compound's activity and guide further chemical modifications to optimize binding affinity and selectivity.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.8 | ASP-167 | Hydrogen Bond (Nitrile) |

| LYS-45 | Halogen Bond (Bromine) | ||

| PHE-164 | π-π Stacking | ||

| Analog A | -8.5 | ASP-167, GLU-91 | Hydrogen Bond |

| LEU-140 | Hydrophobic | ||

| Analog B | -8.2 | CYS-166 | Hydrogen Bond (Fluorine) |

| PHE-164 | π-π Stacking |

This table represents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Models

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds. A typical QSAR study involves calculating molecular descriptors that characterize the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. For a compound like this compound, a QSAR study would require a dataset of its derivatives with measured biological activities against a specific target. The model could then potentially predict the activity of other untested derivatives, guiding the synthesis of more potent compounds.

Scaffold Hopping and Chemotype Switching Strategies for Novel Compound Discovery

Scaffold hopping is a computational technique used in drug discovery to identify new molecular scaffolds that are structurally different from existing active compounds but retain similar biological activity. This is achieved by replacing the core structure (scaffold) of a known active molecule with a novel one while preserving the key pharmacophoric features responsible for its interaction with the biological target. Chemotype switching is a related concept that involves modifying a molecule to a different structural class (chemotype) to improve properties such as potency, selectivity, or pharmacokinetic profile, or to circumvent intellectual property limitations. For this compound, these strategies could be theoretically applied to discover new classes of compounds that mimic its potential biological activity by using its pyridine core as a starting point and exploring alternative arrangements of its functional groups or replacing the core entirely while maintaining key interaction points.

Without specific research focusing on this compound, any discussion on these topics in relation to this compound would be purely hypothetical and not based on published scientific findings.

Academic and Research Applications of 5 Bromo 2 Fluoroisonicotinonitrile As a Chemical Scaffold

Utility in Complex Organic Synthesis and Building Block Chemistry

The unique electronic and steric properties of 5-Bromo-2-fluoroisonicotinonitrile make it an exemplary scaffold for constructing highly substituted chemical structures. Its true power lies in the differential reactivity of its halogen substituents, a feature that synthetic chemists can exploit to achieve controlled, stepwise functionalization.

Precursors for Polyfunctional Pyridine (B92270) Derivatives and Fused Heterocyclic Systems

This compound is an ideal precursor for creating polyfunctional pyridine derivatives due to the distinct chemical behavior of its three key groups. The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C-5 position is primarily reactive under the conditions of transition metal-catalyzed cross-coupling reactions. ossila.comossila.com The isonicotinonitrile group at C-4 provides a third site for chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine.

This differential reactivity allows for a programmed synthetic sequence. A nucleophile can be introduced at the C-2 position by displacing the fluoride (B91410), followed by a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, at the C-5 position to install a different group. ossila.comnih.govwikipedia.org This stepwise approach provides access to a vast array of di- and tri-substituted pyridine derivatives that would be difficult to synthesize otherwise.

Furthermore, these highly functionalized pyridines serve as key intermediates for the synthesis of more complex, N-fused heterocyclic systems, which are prevalent in bioactive molecules. researchgate.netnih.gov For example, derivatives of this compound can be elaborated into structures like pyrido[2,3-d]pyrimidines, which are known to possess significant biological activity. mdpi.comnih.gov

Table 1: Orthogonal Reactivity of Functional Groups in this compound

| Position | Functional Group | Primary Reaction Type | Typical Reagents/Conditions | Potential Transformation |

|---|---|---|---|---|

| C-2 | Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (with base) | Introduction of R-NH-, R-O-, R-S- groups |

| C-5 | Bromo (-Br) | Metal-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) with Pd catalyst | Formation of C-C or C-N bonds |

| C-4 | Nitrile (-CN) | Hydrolysis / Reduction / Cycloaddition | Acid/Base (hydrolysis), H2/Catalyst (reduction) | Conversion to -COOH, -CH2NH2, or heterocycles |

Enabling Synthesis of Advanced Chemical Intermediates

The capacity to generate diverse polyfunctional pyridines makes this compound a key starting material for advanced chemical intermediates. These intermediates are not end products but are crucial precursors for active pharmaceutical ingredients (APIs) and functional materials. ossila.comchemicalbook.com For instance, the closely related scaffold, 5-Bromo-2-fluoropyridine (B45044), has been used in the synthesis of inhibitors for targets as diverse as the neuropeptide Y receptor Y5, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO-1) for cancer immunotherapy. ossila.comchemicalbook.com Similarly, 5-Bromo-2-fluoropyrimidine (B1268855) serves as an essential building block for the skeletal muscle troponin activator, reldesemtiv. ossila.com The this compound scaffold offers a similar synthetic advantage for accessing novel and complex molecular entities with potential therapeutic applications.

Role in Medicinal Chemistry Research and Drug Discovery

In the quest for new medicines, the design and synthesis of novel molecular structures with specific biological activities is paramount. This compound provides a robust platform for several key activities in modern drug discovery.

Exploration of Structure-Interaction Relationships (SIR) within Biological Systems

Understanding the relationship between a molecule's structure and its biological activity (a specific form of Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. nih.gov The this compound scaffold is exceptionally well-suited for these studies. Its orthogonal reactivity allows medicinal chemists to systematically and independently modify different parts of the molecule and observe the effects on biological function.

For example, a library of compounds can be generated where the core scaffold is kept constant, but a wide variety of aryl or alkyl groups are introduced at the C-5 position via Suzuki coupling. nih.gov This allows researchers to probe how changes in the size, shape, and electronic nature of this substituent affect the molecule's interaction with a biological target, such as an enzyme or receptor. The introduction of specific functional groups like halogens (fluoro, bromo, chloro) or hydrogen-bonding moieties (hydroxyl, amino) at different positions has been shown to significantly impact the antiproliferative activity of pyridine derivatives. nih.govmdpi.com The cyanopyridine moiety itself is a known pharmacophore found in compounds with anticancer, antimicrobial, and enzyme-inhibitory activities. mdpi.comnih.gov This makes the scaffold a rich source of information for building detailed SIR models.

Table 2: Probing Biological Interactions via Scaffold Modification

| Modification Site | Synthetic Method | Type of Group Introduced | Biological Interaction Probed |

|---|---|---|---|

| C-5 (via -Br) | Suzuki, Sonogashira, etc. | Aryl, heteroaryl, alkyl, alkynyl groups | Hydrophobic pockets, π-π stacking, steric tolerance |

| C-2 (via -F) | Nucleophilic Substitution | Amines, alkoxides | Hydrogen bond donors/acceptors, salt bridges |

| C-4 (via -CN) | Hydrolysis, Reduction | Carboxylic acid, aminomethyl | Polar interactions, hydrogen bonding, ionic interactions |

Development of Molecular Probes and Tool Compounds

Molecular probes and tool compounds are essential for basic biological research, allowing scientists to investigate the function and localization of biomolecules within cells. A tool compound is a molecule with a well-defined activity against a specific target, used to study the biological consequences of modulating that target. An example of a related tool compound is 5-Bromo-2'-deoxyuridine (BrdU), a bromine-containing nucleoside analogue used for decades to label newly synthesized DNA in cells. nih.gov

The this compound scaffold can be used to construct more sophisticated molecular probes. For example, a fluorescent dye could be attached at the C-5 position via a cross-coupling reaction, while the remainder of the molecule is designed to bind selectively to a protein of interest. This would create a probe capable of reporting on the location and quantity of the target protein through fluorescence microscopy. The inherent properties of the cyanopyridinium ion to form specific interactions can also be exploited in probe design. acs.org

Strategic Scaffold Replacement and Design

In drug discovery, exploring novel chemical scaffolds is a key strategy for identifying new drug candidates with improved properties and for generating new intellectual property. nih.gov The this compound core can be used as a "bioisostere" or strategic replacement for other heterocyclic rings in existing drug molecules. This practice, often called "scaffold hopping," aims to retain the key binding interactions of a known drug while altering its physical or metabolic properties.

The unique electronic signature of the fluoro-cyanopyridine ring system can offer advantages over more common scaffolds. The inclusion of fluorine, for instance, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity. rsc.org The cyanopyridine motif is present in potent kinase inhibitors, including the approved anticancer drug neratinib, demonstrating its clinical relevance. mdpi.com By using this compound as a starting point, medicinal chemists can design new series of molecules that leverage the validated utility of the cyanopyridine scaffold while using the bromo and fluoro "handles" to explore novel chemical space and optimize drug-like properties.

Potential in Advanced Materials Science

The exploration of this compound in the realm of advanced materials science, including its use in functional polymers, nanostructured materials, and supramolecular chemistry, is an area that appears to be largely uncharted in published research.

Integration into Functional Polymeric or Nanostructured Materials

There is a lack of specific studies detailing the incorporation of this compound into polymeric or nanostructured materials. The reactivity of the bromo and fluoro substituents could theoretically be exploited for polymerization reactions or for surface functionalization of nanomaterials, but no concrete examples have been documented in the available literature.

Supramolecular Assembly and Host-Guest Chemistry

While the principles of supramolecular chemistry are well-established, their specific application to this compound has not been extensively reported.

General principles of molecular recognition involve the design of host molecules that can selectively bind to guest species through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The pyridine nitrogen and the cyano group of this compound could potentially act as hydrogen bond acceptors, while the bromine atom could participate in halogen bonding. However, specific research detailing the design and synthesis of molecular recognition systems based on this particular compound is not available.

Self-assembly is a process where molecules spontaneously organize into ordered structures. The unique electronic and steric properties of this compound could potentially direct its self-assembly into well-defined architectures. However, there are no published studies that specifically investigate the self-assembly behavior of this compound or its derivatives.

Applications in Chemical Biology

The derivatization of this compound for the purpose of studying its biological activity is another area where specific research findings are not publicly available.

Derivatization for Biological Activity Studies

The modification of the this compound scaffold to create new molecules for biological evaluation is a plausible research direction. The reactive sites on the molecule offer handles for chemical modification to synthesize a library of derivatives. These derivatives could then be screened for various biological activities. However, at present, there are no specific reports of such studies in the scientific literature.

Investigation of Molecular Interactions with Biomolecules (e.g., proteins, enzymes, nucleic acids)

The utility of the this compound scaffold is prominently illustrated through the antigout medication, Febuxostat. Synthesized from a closely related precursor, 5-bromo-2-fluorobenzonitrile (B68940), Febuxostat is a powerful and selective inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism and consequently, the production of uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory condition.

Febuxostat's efficacy lies in its ability to bind tightly within a narrow channel leading to the molybdenum center of the xanthine oxidase enzyme, effectively blocking the substrate's access to the active site. nih.gov This inhibition is not based on a covalent bond with the molybdenum atom, but rather on a multitude of non-covalent interactions. nih.gov These include hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the amino acid residues lining the active site channel. nih.gov

The crystal structure of bovine xanthine oxidase in complex with Febuxostat (PDB ID: 1N5X) provides a detailed map of these critical interactions. The thiazole (B1198619) ring of Febuxostat is nestled deep within the active site, while the phenyl ring extends towards the opening of the channel. This orientation allows for a series of specific contacts with the enzyme, leading to its potent inhibitory activity.

Key interactions between Febuxostat and xanthine oxidase include:

Hydrogen Bonds: The carboxylate group of Febuxostat forms crucial hydrogen bonds with the surrounding amino acid residues, anchoring it securely in the active site.

π-π Stacking: The aromatic rings of Febuxostat participate in π-π stacking interactions with the phenyl rings of phenylalanine residues in the active site, further stabilizing the complex. nih.gov

The table below summarizes the key molecular interactions observed between Febuxostat and the amino acid residues of xanthine oxidase, as determined from structural studies.

| Interacting Residue in Xanthine Oxidase | Type of Interaction with Febuxostat |

| Arginine (Arg880) | Hydrogen Bond |

| Threonine (Thr1010) | Hydrogen Bond |

| Phenylalanine (Phe914) | π-π Stacking |

| Phenylalanine (Phe1009) | π-π Stacking |

| Leucine (Leu873) | Hydrophobic Interaction |

| Leucine (Leu1014) | Hydrophobic Interaction |

| Valine (Val1011) | Hydrophobic Interaction |

This table is a representation of key interactions and is not exhaustive.

The specificity and high affinity of Febuxostat for xanthine oxidase, with a reported Ki value orders of magnitude lower than older inhibitors like allopurinol, underscore the successful application of the chemical principles embodied in its core structure, which can be traced back to the this compound scaffold. nih.gov

While the primary focus of Febuxostat's action is on xanthine oxidase, studies have also explored its potential interactions with other biomolecules, such as DNA. Research investigating the binding of Febuxostat to calf thymus DNA has suggested a weak interaction, likely through groove binding, with van der Waals forces and hydrogen bonds being the predominant forces. nih.gov This indicates a low potential for direct genotoxicity, further highlighting the targeted nature of its primary therapeutic action. nih.gov

Q & A

Q. Advanced Research Focus

- Protecting Groups : Use Boc or TMS groups to shield the nitrile during subsequent reactions (e.g., Grignard additions).

- Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., bromination).

- Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) minimizes loss of polar intermediates .

What are the limitations of current SAR studies using this compound?

Q. Advanced Research Focus

- Cyanide Toxicity : Limits in vivo applications. Replace nitrile with bioisosteres (e.g., tetrazole) while retaining activity.

- Stereoelectronic Effects : Fluorine’s ortho position may sterically hinder target binding. Compare with 3-fluoro analogs (CAS 1211542-29-8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.